molecular formula C11H12N4 B1204543 2,4-Diamino-5-benzylpyrimidine CAS No. 7319-45-1

2,4-Diamino-5-benzylpyrimidine

Cat. No. B1204543
CAS RN: 7319-45-1
M. Wt: 200.24 g/mol
InChI Key: XHPZVBGIPQQTQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4-Diamino-5-benzylpyrimidine and its analogues can be achieved through various chemical reactions. One common method involves the electrophilic substitution of 2,4-diaminopyridine by disubstituted phenols and halogens, producing benzyl and halo derivatives. This pathway allows for the production of compounds with varying antibacterial activities and the exploration of their potential as dihydrofolate reductase inhibitors (Rauckman & Roth, 1980). Another approach utilizes Friedel-Crafts reaction, demonstrating the versatility of methods available for the synthesis of these compounds, which can lead to high yields and the ability to introduce various substituents (Manchand et al., 1992).

Molecular Structure Analysis

The molecular structure of 2,4-Diamino-5-benzylpyrimidine derivatives plays a crucial role in their biological activity. Structural studies have been conducted to understand the interactions between these compounds and biological targets, such as dihydrofolate reductase (DHFR), a key enzyme in the folate pathway of bacteria and protozoa. The introduction of various substituents on the benzyl ring can significantly affect the inhibitory activity of these compounds against DHFR, guiding the design of more effective antifolate agents (Griffin et al., 1989).

Chemical Reactions and Properties

2,4-Diamino-5-benzylpyrimidine compounds undergo a variety of chemical reactions that can alter their biological activity. For example, modifications at the benzyl position, such as benzylation and halo substitutions, have been shown to influence their antibacterial effectiveness and interactions with DHFR. These chemical reactions provide insights into the structure-activity relationships that govern the biological effects of these compounds (Rauckman & Roth, 1980).

Physical Properties Analysis

The physical properties of 2,4-Diamino-5-benzylpyrimidine derivatives, such as solubility and crystal structure, have implications for their pharmacokinetic behavior and drug formulation. Studies on hydrogen bonding and molecular packing in related pyrimidine derivatives have shed light on the factors that influence these properties, offering guidance for the design of compounds with desirable pharmacological profiles (Glidewell et al., 2003).

Scientific Research Applications

Inhibition of Dihydrofolate Reductase Enzymes

2,4-Diamino-5-benzylpyrimidine analogs show exceptional species selectivity as inhibitors of dihydrofolate reductase (DHFR) from pathogens like Pneumocystis carinii and Mycobacterium avium, suggesting their potential as lead compounds for developing treatments against these pathogens. The selectivity index of these compounds is notably higher compared to widely used antibacterial agents like trimethoprim, indicating their efficacy and specificity (Forsch, Queener, & Rosowsky, 2004).

Interaction with Bacterial Membrane Lipopolysaccharides

Some 2,4-diamino-5-benzylpyrimidines, despite their increased inhibitory activity against bacterial DHFR, show decreased inhibition of E. coli cultures. This paradox is partly attributed to their inactivation due to binding with outer membrane constituents like lipopolysaccharides. This finding underscores the importance of considering drug-membrane interactions in the development of antibacterials, providing insights into resistance mechanisms and aiding in designing more effective compounds (Schop, Wiese, Cordes, & Seydel, 2000).

Antiviral Activities

2,4-Diamino-5-benzylpyrimidine derivatives have been studied for their antiviral properties, particularly against retroviruses. Certain derivatives exhibit significant inhibitory activity against retrovirus replication in cell culture, highlighting their potential as antiretroviral agents. These findings are crucial for developing new therapeutic strategies against retroviruses like HIV (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Synthesis and Modification in Medicinal Chemistry

New synthesis methods for 2,4-diamino-5-benzylpyrimidine derivatives have been developed, enabling modifications to structurally complex bioactive molecules. These methods are significant for medicinal chemistry applications, facilitating the creation of novel compounds with potential therapeutic uses (Wu, Bian, Wang, Zhang, & Wang, 2022).

Application in Alzheimer's Disease Treatment

2,4-Diamino-5-benzylpyrimidine derivatives have been explored as multifunctional agents for Alzheimer's disease treatment. They show inhibitory activities against enzymes like cholinesterase and β-secretase, and against Aβ-aggregation, indicating their potential as multi-targeted therapeutics for Alzheimer's disease (Mohamed, Yeung, Vasefi, Beazely, & Rao, 2012).

Anticancer Potential

Several 2,4-diamino-5-benzylpyrimidine derivatives have been designed and synthesized, showing significant antiproliferative activity against various cancer cell lines. These findings reveal the anticancer potential of the 2,4-diamino-5-benzylpyrimidine scaffold and encourage further exploration of these compounds as novel anticancer agents (Li, Chen, Jian, Lv, You, & Zhao, 2021).

Future Directions

The future directions for “2,4-Diamino-5-benzylpyrimidine” could involve further exploration of its antibacterial properties and potential applications in medicine . Additionally, new synthetic routes and analogs of the compound could be developed to enhance its biological activity .

properties

IUPAC Name

5-benzylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c12-10-9(7-14-11(13)15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H4,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPZVBGIPQQTQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=C(N=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20223436
Record name 2,4-Diamino-5-benzylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diamino-5-benzylpyrimidine

CAS RN

7319-45-1
Record name 2,4-Diamino-5-benzylpyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007319451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Diamino-5-benzylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
MD Coleman, S Thorpe, S Lewis, NS Buck… - Environmental …, 1996 - Elsevier
Four novel combined dapsone and trimethoprim analogues, K-120, K-150, K-138 and DRS-506, have been compared with dapsone in their methaemoglobin forming abilities as well as …
Number of citations: 5 www.sciencedirect.com
H Schop, M Wiese, HP Cordes, JK Seydel - European journal of medicinal …, 2000 - Elsevier
A series of previously synthesized 2,4-diamino-5-benzylpyrimidines, inhibitors of bacterial dihydrofolate reductase (DHFR) showed decreased inhibition of E. coli cultures, despite …
Number of citations: 8 www.sciencedirect.com
P Haefelfinger - Chromatographia, 1981 - Springer
A HPLC procedure for the determination of Ro 12-6995, a new antimicrobial drug, in blood plasma is described. Adsorption liquid chromatography with LiChrosorb Si 60 as stationary …
Number of citations: 6 link.springer.com
A Stuart, T Paterson, B Roth, E Aig - Journal of Medicinal …, 1983 - ACS Publications
A new route to 2, 4-diamino-5-(4-hydroxybenzyl) pyrimidines has been developed that involves the condensation of 2, 4-diamino-5-(hydroxymethyl) pyrimidine with phenols in acidic …
Number of citations: 26 pubs.acs.org
RL Tansik, DR Averett, B Roth, SJ Paterson… - Journal of Biological …, 1984 - Elsevier
Neisseria gonorrhoeae dihydrofolate reductase undergoes a time-dependent, irreversible inactivation by 2,4-diamino-5-[3,5-dimethoxy-4-(p-bromoacetamidophenoxy)benzyl] …
Number of citations: 5 www.sciencedirect.com
KH Czaplinsky, M Kansy, JK Seydel… - Quantitative Structure …, 1987 - Wiley Online Library
Design of a New Substituted 2,4â•’Diaminoâ•’5â•’benzylpyrimidine as Inhibitor of Bacterial Dihydrofolate Reductas Page 1 70 K.-H. Czaplinsky, M. Kansy and JK Seydel Quant. Struct.-Act …
Number of citations: 13 onlinelibrary.wiley.com
B Nammalwar, RA Bunce, KD Berlin, CR Bourne… - European journal of …, 2012 - Elsevier
A series of substituted 2,4-diaminopyrimidines 1 has been prepared and evaluated for activity against Bacillus anthracis using previously reported (±)-3-{5-[(2,4-diamino-5-pyrimidinyl)…
Number of citations: 32 www.sciencedirect.com
T Otzen, EG Wempe, B Kunz, R Bartels… - Journal of medicinal …, 2004 - ACS Publications
The paper describes the design, synthesis, and testing of inhibitors of folate-synthesizing enzymes and of whole cell cultures of Candida albicans. The target enzymes used were …
Number of citations: 166 pubs.acs.org
B Roth, JZ Strelitz, BS Rauckman - Journal of Medicinal Chemistry, 1980 - ACS Publications
A new route to 5-(p-hydroxybenzyl) pyrimidines has been developedwhich utilizes phenolic Mannich bases plus pyrimidines containing at least two activating groups. The products can …
Number of citations: 53 pubs.acs.org
RA Forsch, SF Queener, A Rosowsky - Bioorganic & medicinal chemistry …, 2004 - Elsevier
2,4-Diamino-5-[3′,4′-dimethoxy-5′-(5-carboxy-1-pentynyl)]benzylpyrimidine (6) and 2,4-diamino-5-[3′,4′-dimethoxy-5′-(4-carboxyphenylethynyl)benzylpyrimidine (7) were …
Number of citations: 74 www.sciencedirect.com

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